(2-Fluoro-5-(furan-2-yl)phenyl)methanamine
Overview
Description
(2-Fluoro-5-(furan-2-yl)phenyl)methanamine is a useful research compound. Its molecular formula is C11H10FNO and its molecular weight is 191.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (2-Fluoro-5-(furan-2-yl)phenyl)methanamine is Human Sirtuin 2 (SIRT2) . SIRT2 is a member of the sirtuin family and has been considered as a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .
Mode of Action
This compound interacts with its target, SIRT2, by inhibiting its activity . The compound fits well with the induced hydrophobic pocket of SIRT2, leading to the inhibition of SIRT2 .
Biochemical Pathways
SIRT2 inhibitors have been involved in effective treatment strategies for diseases related to cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .
Pharmacokinetics
One of the synthesized derivatives of (5-phenylfuran-2-yl)methanamine was found to possess better water solubility (clogp = 163 and cLogS = -363), which could potentially impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of SIRT2. By inhibiting SIRT2, the compound could potentially disrupt the normal functioning of cells, leading to the treatment of diseases related to cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .
Biochemical Analysis
Biochemical Properties
(2-Fluoro-5-(furan-2-yl)phenyl)methanamine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. For instance, derivatives of (5-phenylfuran-2-yl)methanamine have been identified as potent inhibitors of human sirtuin 2 (SIRT2), an enzyme involved in the regulation of cellular processes such as aging, transcription, and apoptosis . The interaction between this compound and SIRT2 involves binding to the enzyme’s active site, thereby inhibiting its activity and affecting downstream cellular pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of SIRT2 by this compound can lead to altered gene expression profiles and changes in metabolic fluxes within the cell . Additionally, this compound has been shown to affect cell proliferation and apoptosis, making it a potential candidate for therapeutic applications in cancer and neurodegenerative diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit SIRT2 is a key aspect of its mechanism of action. By binding to the enzyme’s active site, this compound prevents the deacetylation of target proteins, leading to changes in gene expression and cellular function . This inhibition can result in the activation or repression of various signaling pathways, depending on the cellular context.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the gradual breakdown of the compound. In vitro and in vivo studies have demonstrated that the effects of this compound on cellular function can persist for extended periods, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on cellular function without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation reactions, which are mediated by enzymes such as cytochrome P450 . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic cation transporters (OCTs) and multidrug resistance proteins (MRPs) . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.
Properties
IUPAC Name |
[2-fluoro-5-(furan-2-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-10-4-3-8(6-9(10)7-13)11-2-1-5-14-11/h1-6H,7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLQPXCVOPBTCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=C(C=C2)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.